molecular formula C9H9ClN2S B1597234 Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate CAS No. 465515-36-0

Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate

Cat. No. B1597234
CAS RN: 465515-36-0
M. Wt: 212.7 g/mol
InChI Key: QWISXMSXASGOAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate (BCH) is an important organic compound used in a variety of scientific and medical applications. It is a white crystalline solid that is soluble in water and ethanol. BCH has been studied for its potential to be used in synthetic organic chemistry and in the development of pharmaceuticals. It has also been studied for its potential as a drug target and for its biochemical and physiological effects.

Scientific Research Applications

Proteomics Research

Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate: is utilized in proteomics research, where it serves as a reagent for protein characterization and identification . Its unique chemical structure allows for selective binding to certain protein motifs, which can be useful in mass spectrometry-based proteomic analysis.

Organic Synthesis

In the field of organic chemistry, this compound is employed as a building block for the synthesis of more complex molecules. Its reactivity, particularly in the presence of nucleophiles, makes it a valuable intermediate in constructing heterocyclic compounds.

Drug Discovery

This compound has potential applications in drug discovery, especially as a scaffold for pharmaceuticals targeting various diseases. Its structural motif is common in molecules that exhibit biological activity, making it a prime candidate for medicinal chemistry exploration.

properties

IUPAC Name

1-benzothiophene-3-carboximidamide;hydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S.ClH.H2O/c10-9(11)7-5-12-8-4-2-1-3-6(7)8;;/h1-5H,(H3,10,11);1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDNRDYUSJNDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=N)N.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[b]thiophene-3-carboxamidine hydrochloride hydrate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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